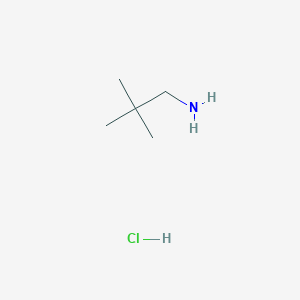

2,2-Dimethylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-5(2,3)4-6;/h4,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLICSJLQAITIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497548 | |

| Record name | 2,2-Dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15925-18-5 | |

| Record name | 2,2-Dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylpropan-1-amine Hydrochloride

CAS Number: 15925-18-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethylpropan-1-amine hydrochloride, a key chemical intermediate with applications in organic synthesis and pharmaceutical development. This document consolidates essential physicochemical data, safety information, and generalized experimental protocols to support its use in a research and development setting.

Chemical and Physical Properties

This compound, also known as neopentylamine hydrochloride, is a white solid organic compound. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to its free amine counterpart.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 15925-18-5 | [1] |

| Molecular Formula | C₅H₁₄ClN | [1] |

| Molecular Weight | 123.62 g/mol | [1] |

| Melting Point | 294-296 °C | [1] |

| Boiling Point | Data not available for the hydrochloride salt. The free amine (2,2-Dimethylpropan-1-amine) has a boiling point of 83 °C. | [2] |

| Solubility | Data not available. Generally, amine hydrochlorides exhibit good solubility in water and polar organic solvents. | |

| IUPAC Name | 2,2-dimethylpropan-1-amine;hydrochloride | [1] |

| Synonyms | Neopentylamine hydrochloride, 1-Propanamine, 2,2-dimethyl-, hydrochloride | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

The compound is associated with the following GHS hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Some sources also indicate a potential for more severe hazards:

Precautionary Measures

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Synthesis and Experimental Protocols

Generalized Synthesis Protocol: Reductive Amination

This protocol outlines the general steps for the synthesis of an amine hydrochloride from a ketone precursor.

Materials:

-

Ketone precursor (e.g., Pivaldehyde for the synthesis of the free amine)

-

Ammonium acetate or ammonia

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous ether (for precipitation)

-

Magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Imine Formation: Dissolve the ketone precursor and ammonium acetate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: To the solution containing the imine, add the reducing agent portion-wise while monitoring the reaction temperature. Continue stirring until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction by carefully adding water or a dilute acid solution. Extract the free amine with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Salt Formation: To the filtrate containing the free amine, add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.

-

Isolation: The amine hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain the final product.

The following diagram illustrates a generalized workflow for the synthesis of an amine hydrochloride.

Caption: Generalized workflow for amine hydrochloride synthesis.

Spectroscopic Data

Detailed, published spectra for this compound are not widely available. However, based on the structure of the molecule, the following characteristic spectroscopic features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the nine equivalent protons of the three methyl groups (tert-butyl group) would appear upfield. A singlet for the two protons of the methylene group adjacent to the nitrogen would be observed further downfield. The protons of the ammonium group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons, and a signal for the methylene carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic peaks for N-H stretching of the ammonium group (broad band around 3000 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The neopentyl group can impart specific steric and lipophilic properties to a molecule, which can influence its pharmacological activity, metabolic stability, and pharmacokinetic profile.

While specific drugs containing the 2,2-dimethylpropan-1-amino moiety are not prominently documented, its structural motif is of interest in medicinal chemistry for the design of novel therapeutic agents. The primary amine provides a reactive handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

The following diagram illustrates a conceptual workflow for the utilization of this compound as a building block in a drug discovery pipeline.

Caption: Conceptual workflow for drug discovery.

References

An In-depth Technical Guide to the Physical Properties of Neopentylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of neopentylamine hydrochloride (C₅H₁₄ClN). As the hydrochloride salt of the primary amine neopentylamine, this compound is of significant interest in pharmaceutical and chemical research. Salt formation is a critical strategy in drug development to enhance the aqueous solubility, stability, and bioavailability of parent compounds. This document details the known physical characteristics of neopentylamine hydrochloride, offers standardized protocols for their experimental determination, and presents a logical workflow for its physical characterization.

Core Physical Properties

The conversion of neopentylamine, a liquid free base, into its hydrochloride salt results in a solid compound with markedly different physical properties. The following table summarizes the key quantitative data available for neopentylamine hydrochloride and its parent amine for comparative purposes.

| Property | Neopentylamine Hydrochloride | Neopentylamine (Free Base) |

| Molecular Formula | C₅H₁₄ClN[1] | C₅H₁₃N[2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 123.62 g/mol [1] | 87.16 g/mol [2][3][8][9][11] |

| Appearance | White crystalline solid (typical) | Colorless liquid[5][6] |

| Melting Point | Data not available | -70 °C (estimate)[2][3][4][6][7] |

| Boiling Point | Decomposes (expected) | 80-83 °C[2][4][6][7] |

| Aqueous Solubility | Highly soluble (expected)[3] | Soluble[5][10] |

| pKa (of conjugate acid) | 10.15 (at 25 °C)[2][3] | Not applicable |

Experimental Protocols

Accurate determination of physical properties is fundamental for compound characterization, purity assessment, and formulation development. The following sections provide detailed methodologies for key experiments.

The melting point is a crucial indicator of purity for a crystalline solid.[12][13] For neopentylamine hydrochloride, a sharp melting range would suggest a high degree of purity.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)[14]

Procedure:

-

Sample Preparation: Ensure the neopentylamine hydrochloride sample is completely dry.[12][15] If the crystals are coarse, gently grind them into a fine, homogeneous powder using a mortar and pestle.[12][14]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample several times until a small amount of solid enters the tube.[15]

-

Sample Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube, closed-end down, through a long, narrow tube (approx. 1 meter) onto the benchtop. Repeat until the sample is compacted to a height of 2-3 mm.[14][15]

-

Initial Determination (Rapid Scan): Place the loaded capillary into the heating block of the melting point apparatus. Heat rapidly to find an approximate melting temperature. This provides a target range for the precise measurement.[13]

-

Precise Determination (Slow Scan): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new, freshly prepared sample.[15] Heat rapidly to within 10-15 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (T₁). This is the onset of melting. Continue heating slowly and record the temperature at which the last solid particle melts (T₂).[15] The melting point is reported as the range T₁ - T₂.

As an amine salt, neopentylamine hydrochloride's solubility in water is expected to be high and pH-dependent.[3][16] The shake-flask method is a standard technique for determining equilibrium solubility.[17]

Objective: To determine the saturation concentration of neopentylamine hydrochloride in water at a specific temperature.

Apparatus:

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or agitator with temperature control

-

Analytical balance

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE or similar)

-

Calibrated pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of neopentylamine hydrochloride to a known volume of purified water (or a specific buffer solution) in a glass vial. The presence of undissolved solid must be visible to ensure saturation is reached.[17]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., at 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[17]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at high speed or carefully draw the supernatant through a syringe filter.[17] This step is critical to avoid aspirating solid particles, which would lead to erroneously high solubility values.

-

pH Measurement: Measure the pH of the resulting saturated solution, as this is a key parameter for the solubility of a salt of a weak base.[16]

-

Quantification: Prepare a series of dilutions of the clear, saturated solution. Analyze these dilutions using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and final pH of the solution.

Visualizations

The following diagrams illustrate the logical workflows and relationships pertinent to the characterization of neopentylamine hydrochloride.

Caption: Workflow for the physical characterization of neopentylamine HCl.

Caption: Relationship between neopentylamine and its hydrochloride salt.

References

- 1. Neopentylamine hydrochloride [chemicalbook.com]

- 2. Neopentylamine | 5813-64-9 [chemicalbook.com]

- 3. Buy Neopentylamine | 5813-64-9 [smolecule.com]

- 4. Neopentylamine | 5813-64-9 [amp.chemicalbook.com]

- 5. CAS 5813-64-9: Neopentylamine | CymitQuimica [cymitquimica.com]

- 6. Neopentylamine - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Neopentylamine [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. Neopentylamine, 97% | Fisher Scientific [fishersci.ca]

- 11. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lup.lub.lu.se [lup.lub.lu.se]

2,2-Dimethylpropan-1-amine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2,2-Dimethylpropan-1-amine hydrochloride, also known as neopentylamine hydrochloride. The information is presented to be a useful resource for professionals in research and development.

Chemical Identity and Properties

This compound is the hydrochloride salt of neopentylamine. It is a chemical compound used in various research and synthetic applications.

| Property | Value |

| Molecular Formula | C5H14ClN[1][2][3] |

| Molecular Weight | 123.62 g/mol [1] |

| Synonyms | Neopentylamine hydrochloride, 2,2-dimethyl-1-propanamine hydrochloride[1][2] |

| CAS Number | 15925-18-5[1][2] |

References

Navigating the Solubility Landscape of Neopentylamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neopentylamine hydrochloride, a primary amine salt, presents a unique solubility profile that is critical to its application in pharmaceutical synthesis and development. As a salt, its solubility is fundamentally governed by the high lattice energy of its crystal structure and the polarity of the solvent. This technical guide provides a comprehensive overview of the expected solubility of neopentylamine hydrochloride in various organic solvents, a detailed experimental protocol for its quantitative determination, and a workflow for solubility screening.

Understanding the Solubility of Amine Salts

The solubility of amine hydrochlorides in organic solvents is a crucial parameter in process chemistry, influencing reaction kinetics, purification strategies, and formulation development. Unlike their free-base counterparts which are generally soluble in a wide range of organic solvents, amine salts such as neopentylamine hydrochloride are ionic compounds.[1] Their solubility is therefore highest in polar solvents capable of solvating the ammonium cation and the chloride anion, thus overcoming the crystal lattice energy. In non-polar organic solvents, the solubility is expected to be significantly lower.

Qualitative Solubility Profile of Neopentylamine Hydrochloride

While specific quantitative solubility data for neopentylamine hydrochloride is not extensively available in public literature, a qualitative profile can be extrapolated from the general principles of solubility for short-chain alkylamine hydrochlorides. The following table summarizes the expected solubility behavior of neopentylamine hydrochloride in various classes of organic solvents. This table is intended as a guide for solvent selection in experimental studies. Researchers are encouraged to use the experimental protocol provided in this guide to determine quantitative solubility data for their specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High to Moderate | The hydroxyl group can hydrogen bond with both the ammonium cation and the chloride anion, facilitating dissolution. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These solvents have high dielectric constants and can solvate ions, but lack the hydrogen-bonding capability of protic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Very Low | The low polarity and inability to effectively solvate ions lead to poor solubility of the salt. |

| Hydrocarbons | Hexane, Toluene | Insoluble | These non-polar solvents cannot overcome the high lattice energy of the ionic salt. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Very Low | While slightly more polar than hydrocarbons, their solvating power is generally insufficient for significant dissolution of amine salts. |

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of a compound is the isothermal shake-flask method. This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

-

Neopentylamine hydrochloride (solid)

-

Selected organic solvent(s) of appropriate purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or equipment for gravimetric analysis (evaporating dish, oven, desiccator).

2. Procedure:

-

Preparation:

-

Accurately weigh an excess amount of neopentylamine hydrochloride into a series of scintillation vials. The excess should be sufficient to ensure a saturated solution with undissolved solids present at equilibrium.

-

Pipette a precise volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis (choose one of the following methods):

-

HPLC Analysis:

-

Prepare a series of standard solutions of neopentylamine hydrochloride of known concentrations in the same solvent.

-

Develop a suitable HPLC method to separate and quantify neopentylamine.

-

Inject the filtered sample and the standard solutions into the HPLC system.

-

Construct a calibration curve from the standard solutions and determine the concentration of neopentylamine hydrochloride in the sample.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered supernatant into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the residue in an oven at a suitable temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and reweigh.

-

The difference in weight corresponds to the mass of dissolved neopentylamine hydrochloride.

-

-

3. Data Calculation:

-

From HPLC Analysis: The solubility is the concentration determined from the calibration curve, typically expressed in mg/mL or mol/L.

-

From Gravimetric Analysis:

-

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of neopentylamine hydrochloride.

References

An In-depth Technical Guide to the Spectral Data of 2,2-Dimethylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,2-Dimethylpropan-1-amine hydrochloride. Due to the limited availability of direct experimental spectra for the hydrochloride salt, this guide presents the spectral data for the free base, 2,2-dimethylpropan-1-amine (neopentylamine), and discusses the theoretical and expected spectral shifts upon its conversion to the hydrochloride salt. This approach provides a robust analytical framework for the characterization of this compound.

Chemical Structure and Spectroscopic Overview

This compound is the salt of the primary amine, neopentylamine. The structure is characterized by a neopentyl group, which consists of a central quaternary carbon atom bonded to three methyl groups and a methylene group, which is in turn attached to the amino group. The hydrochloride salt is formed by the protonation of the amino group.

The spectroscopic analysis of this molecule provides key information for its identification and characterization:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

IR Spectroscopy: Identifies the functional groups present, particularly the amine and ammonium groups.

-

Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

The following diagram illustrates the workflow for the spectral analysis of this compound.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the expected ¹H and ¹³C NMR spectral data for 2,2-dimethylpropan-1-amine and the anticipated changes for its hydrochloride salt.

¹H NMR Data

Table 1: ¹H NMR Spectral Data for 2,2-Dimethylpropan-1-amine

| Protons | Chemical Shift (δ) ppm (Free Base) | Multiplicity | Integration | Expected Chemical Shift (δ) ppm (Hydrochloride Salt) |

| (CH₃)₃C- | ~0.9 - 1.0 | Singlet | 9H | ~1.0 - 1.2 |

| -CH₂-NH₂ | ~2.5 - 2.7 | Singlet | 2H | ~2.8 - 3.2 |

| -NH₂ | ~1.1 - 1.5 (variable) | Broad Singlet | 2H | ~7.5 - 8.5 (-NH₃⁺, broad) |

Discussion of Hydrochloride Salt Effects: Upon protonation of the amine to form the hydrochloride salt, the electron-withdrawing effect of the newly formed ammonium group (-NH₃⁺) causes a deshielding of the adjacent protons. This results in a downfield shift of the signals for the methylene (-CH₂-) and, to a lesser extent, the methyl (CH₃) protons. The protons on the nitrogen atom of the ammonium group will appear as a broad signal at a significantly downfield chemical shift, typically in the range of 7.5-8.5 ppm, and its integration will correspond to three protons.

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data for 2,2-Dimethylpropan-1-amine

| Carbon | Chemical Shift (δ) ppm (Free Base) | Expected Chemical Shift (δ) ppm (Hydrochloride Salt) |

| C (CH₃)₃ | ~32 | ~32 - 34 |

| -C H₂-NH₂ | ~52 | ~48 - 52 |

| -C H₃ | ~27 | ~26 - 28 |

Discussion of Hydrochloride Salt Effects: Similar to the ¹H NMR, the formation of the hydrochloride salt will influence the ¹³C chemical shifts. The carbon atom directly attached to the nitrogen (-CH₂-) will experience the most significant downfield shift due to the inductive effect of the ammonium group. The quaternary carbon and the methyl carbons will be less affected, with only minor shifts expected.

IR Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic bands for the ammonium group, in addition to the hydrocarbon framework absorptions.

Table 3: IR Spectral Data

| Functional Group | Absorption Range (cm⁻¹) (Free Base) | Expected Absorption Range (cm⁻¹) (Hydrochloride Salt) | Description |

| N-H stretch (amine) | 3300-3500 (two bands for primary amine) | - | Disappears upon protonation. |

| N-H stretch (ammonium) | - | 2800-3200 (broad) | Characteristic broad absorption due to the N-H bonds in the -NH₃⁺ group. |

| C-H stretch (alkane) | 2850-3000 | 2850-3000 | Aliphatic C-H stretching. |

| N-H bend (amine) | 1590-1650 | - | Disappears upon protonation. |

| N-H bend (ammonium) | - | 1500-1600 (asymmetric), 1400-1440 (symmetric) | Bending vibrations of the -NH₃⁺ group. |

| C-N stretch | 1000-1250 | 1000-1250 | Stretching vibration of the carbon-nitrogen bond. |

Discussion of Hydrochloride Salt Effects: The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad and strong absorption band in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt. The sharp N-H stretching bands of the primary amine around 3300-3500 cm⁻¹ will disappear. Additionally, new bending vibrations for the ammonium group will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to be very similar to that of the free base, as the hydrochloride salt will likely dissociate to the free amine in the ion source.

Table 4: Mass Spectrometry Data for 2,2-Dimethylpropan-1-amine

| m/z | Interpretation | Relative Abundance |

| 87 | [M]⁺ (Molecular ion) | Low |

| 72 | [M - CH₃]⁺ | Moderate |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) | High |

| 30 | [CH₂NH₂]⁺ | Base Peak |

Fragmentation Pathway: The fragmentation of 2,2-dimethylpropan-1-amine is primarily driven by the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of the stable iminium ion [CH₂NH₂]⁺ at m/z 30, which is typically the base peak. The loss of a methyl group from the molecular ion results in a peak at m/z 72. The formation of the tert-butyl cation at m/z 57 is also a significant fragmentation pathway. The molecular ion peak at m/z 87 is often of low abundance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette and filter plug

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's instructions.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the lock signal.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum of the solid sample.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade potassium bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press and die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly clean and dry the agate mortar and pestle.

-

Add the sample to the mortar and grind it to a very fine powder.

-

Add the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogeneous dispersion.

-

Transfer the mixture to the die of the pellet press.

-

-

Pellet Formation:

-

Assemble the die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and remove the KBr pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Mass spectrometer with an electron ionization (EI) source

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

-

Ionization and Analysis:

-

In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the free amine.

-

Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

-

Synthesis of 2,2-Dimethylpropan-1-amine Hydrochloride from Neopentyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2,2-Dimethylpropan-1-amine hydrochloride, a valuable building block in pharmaceutical and chemical research, starting from neopentyl alcohol. Direct conversion of neopentyl alcohol to neopentyl amine via traditional nucleophilic substitution methods is challenging due to the sterically hindered nature of the neopentyl group and the propensity for carbocation rearrangement under acidic conditions. This guide focuses on a more viable and efficient method: the direct catalytic amination of neopentyl alcohol, also known as reductive amination or hydrogen-borrowing catalysis. An alternative two-step pathway involving the formation of a tosylate intermediate followed by amination is also discussed.

Core Synthesis Pathway: Direct Catalytic Amination

The most direct route for the synthesis of 2,2-dimethylpropan-1-amine (neopentylamine) from neopentyl alcohol is through a one-pot reductive amination process. This method involves the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst at elevated temperature and pressure.

The overall reaction can be summarized as follows:

(CH₃)₃CCH₂OH + NH₃ --(Catalyst, Δ, P)--> (CH₃)₃CCH₂NH₂ + H₂O

The resulting neopentylamine is then converted to its hydrochloride salt by reaction with hydrochloric acid:

(CH₃)₃CCH₂NH₂ + HCl → (CH₃)₃CCH₂NH₃⁺Cl⁻

This direct amination approach offers high atom economy as water is the only byproduct.

Experimental Protocols

Protocol 1: Direct Catalytic Amination of Neopentyl Alcohol

This protocol is based on established procedures for the direct amination of alcohols using a Raney nickel catalyst.[1]

Materials:

-

Neopentyl alcohol

-

Liquid ammonia

-

Raney nickel catalyst (e.g., Raney nickel iron)

-

Hydrogen gas

-

Nitrogen gas

-

Pressurized reaction vessel (autoclave or reaction tube)

Procedure (Batch Process):

-

A 0.7-liter stirred autoclave is charged with 115 g of neopentyl alcohol (containing 9% water by weight) and 45 g of Raney nickel iron (15% iron content by weight).[1]

-

The autoclave is sealed and purged of air by flushing with nitrogen and then hydrogen gas.[1]

-

180 ml of liquid ammonia is introduced into the autoclave at room temperature.[1]

-

The vessel is then pressurized with hydrogen gas to 30 bar.[1]

-

The reaction mixture is heated to 265 °C with constant stirring. The pressure will rise to approximately 300 bar.[1]

-

The reaction is maintained at this temperature for 6 hours.[1]

-

After the reaction period, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is carefully discharged from the autoclave.

-

The crude product is purified by fractional distillation to isolate pure neopentylamine.[1]

Procedure (Continuous Process):

-

A reaction tube (50 mm diameter, 340 mm length) is packed with 1.3 kg of Raney nickel catalyst.[1]

-

A feed stream consisting of 1.5 L/h of liquid ammonia (at 25 °C), 1.5 L/h of neopentyl alcohol (at 65 °C), and 6.7 L/h of gaseous hydrogen (at 25 °C) is introduced into the reaction tube at a pressure of 200 bar.[1]

-

The temperature within the reaction tube is maintained at 230 °C.[1]

-

The reaction effluent is passed through a pressure column where the pressure is reduced to 16 bar to distill off the excess ammonia.[1]

-

The bottom product from the column is collected, which consists of a mixture of water, neopentylamine, and unreacted neopentyl alcohol.[1]

-

Pure neopentylamine is isolated from this mixture by fractional distillation.[1]

Protocol 2: Formation of this compound

Materials:

-

2,2-Dimethylpropan-1-amine (neopentylamine)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous diethyl ether or other suitable organic solvent

Procedure:

-

Dissolve the purified neopentylamine in a suitable anhydrous organic solvent, such as diethyl ether, in a flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final this compound.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the direct catalytic amination of neopentyl alcohol as described in the provided protocols.

| Parameter | Batch Process | Continuous Process |

| Catalyst | Raney nickel iron | Raney nickel |

| Temperature | 265 °C[1] | 230 °C[1] |

| Pressure | ~300 bar[1] | 200 bar[1] |

| Reaction Time | 6 hours[1] | Continuous flow |

| Yield of Neopentylamine | Not specified | 24%[1] |

| Selectivity for Neopentylamine | Not specified | 87.7%[1] |

Alternative Synthesis Pathway: Tosylate Intermediate

An alternative, albeit more lengthy, approach involves the conversion of neopentyl alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source. This method avoids the harsh conditions of direct amination but introduces additional steps.

Step 1: Synthesis of Neopentyl Tosylate

This step involves the reaction of neopentyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

(CH₃)₃CCH₂OH + TsCl --(Pyridine)--> (CH₃)₃CCH₂OTs + Pyridine·HCl

Step 2: Amination of Neopentyl Tosylate

The neopentyl tosylate can then be reacted with a source of ammonia, such as sodium amide (NaNH₂) or through a Gabriel synthesis with potassium phthalimide, to yield neopentylamine. The Gabriel synthesis is often preferred for primary amines to avoid overalkylation.

Gabriel Synthesis:

-

(CH₃)₃CCH₂OTs + K-Phthalimide → (CH₃)₃CCH₂-Phthalimide + KOTs

-

(CH₃)₃CCH₂-Phthalimide + N₂H₄ → (CH₃)₃CCH₂NH₂ + Phthalhydrazide

Due to the steric hindrance of the neopentyl group, the amination of neopentyl tosylate can be challenging and may require forcing conditions, which could lead to competing elimination reactions.

Visualizations

Figure 1: Synthetic pathways for this compound.

Conclusion

The synthesis of this compound from neopentyl alcohol is most effectively achieved through direct catalytic amination. This method, utilizing catalysts such as Raney nickel, provides a direct route to the desired amine, which can then be easily converted to its hydrochloride salt. While an alternative pathway through a tosylate intermediate exists, it involves more synthetic steps and may be complicated by the steric hindrance of the neopentyl group. For researchers and professionals in drug development, the direct amination approach offers a more streamlined and atom-economical synthesis of this valuable amine hydrochloride. Careful optimization of reaction conditions, particularly for the direct amination route, is crucial for maximizing yield and selectivity.

References

commercial suppliers of 2,2-Dimethylpropan-1-amine hydrochloride

An In-depth Technical Guide to 2,2-Dimethylpropan-1-amine Hydrochloride for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, quantitative data, and outlining relevant experimental procedures.

Chemical and Physical Properties

This compound, also known as neopentylamine hydrochloride, is a white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various commercial suppliers and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 15925-18-5 | [1][2] |

| Molecular Formula | C₅H₁₄ClN | [1] |

| Molecular Weight | 123.62 g/mol | [1] |

| Purity | ≥95% to 99% | [2] |

| Melting Point | 294-296 °C | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Information not readily available from public sources. Generally, small amine hydrochlorides exhibit solubility in water and lower alcohols. | N/A |

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The available purities and offered quantities can vary between suppliers.

| Supplier | Purity | Notes |

| Zibo Hangyu Biotechnology Development Co., Ltd | 99% | Listed as a fine chemical intermediate.[2] |

| Crysdot LLC | 95+% | Available in research quantities. |

| Sigma-Aldrich (distributor) | Varies | Distributes for partners such as ChemScene LLC and Fluorochem. |

| ChemScene | ≥97% | Provides the compound for research use.[3] |

| BLDpharm | N/A | Lists the compound in their catalog.[4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from patents for structurally related amine hydrochlorides. The synthesis of small amine hydrochlorides often involves the reaction of the corresponding free amine with hydrochloric acid. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a simple amine hydrochloride like this compound.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of a Related Compound (Illustrative)

The following protocol is adapted from a patent for the synthesis of a structurally analogous compound, 2,3-dichloro-N,N-dimethylpropylamine hydrochloride, and illustrates the general principles that would apply.[5]

Objective: To synthesize an amine hydrochloride from the corresponding free amine.

Materials:

-

N,N-dimethylallylamine (starting material)

-

1,2-dichloroethane (solvent)

-

Anhydrous hydrogen chloride gas

-

Anhydrous chlorine gas

-

Sodium hydroxide solution

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve N,N-dimethylallylamine in 1,2-dichloroethane in a reaction flask equipped with a stirrer, thermometer, and gas inlet tube.

-

Cool the mixture to a low temperature (e.g., -20 to -70 °C) under anhydrous conditions.

-

Bubble anhydrous hydrogen chloride gas through the solution to form the hydrochloride salt.

-

Subsequently, introduce dry chlorine gas into the reaction mixture.

-

Monitor the reaction progress by controlling the temperature and the rate of gas addition. The reaction endpoint can be determined by monitoring the pH and the color of the reaction mixture.

-

Upon completion, remove any excess dissolved gases.

-

The product can be isolated by filtration and purified by recrystallization.

Applications in Research and Development

This compound primarily serves as a building block or intermediate in organic synthesis. Its sterically hindered neopentyl group can be incorporated into larger molecules to modulate their physical and biological properties.

While specific signaling pathways directly involving this compound are not documented, the broader class of dimethylpropanamine-containing compounds has been investigated in various drug discovery contexts. For instance, derivatives are found in compounds with applications as antipsychotics, antidepressants, and other central nervous system agents.[6][7][8][9] The logical relationship for its use in drug discovery is as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).

Logical Flow in Early-Stage Drug Discovery

The following diagram illustrates the logical progression from a simple chemical building block like this compound to a potential drug candidate.

Caption: Logical workflow illustrating the use of a chemical intermediate in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C5H14ClN | CID 12422960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.15925-18-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 4584-49-0|2-Chloro-N,N-dimethylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine - Google Patents [patents.google.com]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amitriptyline - Wikipedia [en.wikipedia.org]

- 8. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 9. Melitracen - Wikipedia [en.wikipedia.org]

The Pivotal Role of Neopentylamine Hydrochloride as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neopentylamine hydrochloride, a primary amine salt, serves as a crucial building block in a multitude of synthetic applications, ranging from pharmaceutical development to materials science. Its unique sterically hindered neopentyl group imparts distinct chemical properties, influencing reactivity, selectivity, and the physiological behavior of its derivatives. This technical guide provides an in-depth exploration of neopentylamine hydrochloride's synthesis, properties, and its significant role as a chemical intermediate, with a particular focus on its applications in medicinal chemistry.

Core Properties of Neopentylamine and its Hydrochloride Salt

Neopentylamine hydrochloride is the salt formed from the reaction of neopentylamine with hydrochloric acid. The free base, neopentylamine, is a colorless liquid, while the hydrochloride salt is typically a solid. The protonation of the amino group in the hydrochloride salt significantly increases its water solubility compared to the free base, a property often exploited in purification and drug formulation.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for neopentylamine and its hydrochloride salt is presented below for easy reference and comparison.

| Property | Neopentylamine | Neopentylamine Hydrochloride | References |

| CAS Number | 5813-64-9 | 16331-31-8 | [2][3] |

| Molecular Formula | C₅H₁₃N | C₅H₁₄ClN | [2][3] |

| Molecular Weight | 87.16 g/mol | 123.62 g/mol | [2][3] |

| Appearance | Colorless liquid | White to off-white solid | [2] |

| Boiling Point | 80-82 °C | Not applicable | [2] |

| Melting Point | -70 °C | >300 °C (decomposes) | [2] |

| Density | 0.74 g/cm³ | Not available | [2] |

| pKa (of the conjugate acid) | 10.15 | Not applicable | [4] |

| Solubility | Soluble in water and most organic solvents.[5] | Highly soluble in water, soluble in alcohols, sparingly soluble in non-polar organic solvents.[1] | |

| ¹H NMR (CDCl₃, δ) | 2.54 (s, 2H, -CH₂-), 1.25 (s, 2H, -NH₂), 0.92 (s, 9H, -C(CH₃)₃) | Data not readily available, but would show a downfield shift of the proton alpha to the nitrogen and a broad ammonium proton signal. | [3] |

| ¹³C NMR (CDCl₃, δ) | 52.9 (-CH₂-), 32.5 (-C(CH₃)₃), 27.9 (-C(CH₃)₃) | Data not readily available, but would show a downfield shift of the carbon alpha to the nitrogen. | [4][6] |

| IR (neat, cm⁻¹) | ~3360, ~3280 (N-H stretch), ~2950 (C-H stretch), ~1590 (N-H bend) | Would show a broad N-H stretch from the ammonium salt around 3000-2500 cm⁻¹. | [7][8] |

| Mass Spectrum (m/z) | 87 (M+), 72, 57, 44, 30 | Would likely show the mass of the free base in the gas phase. | [9] |

Synthesis and Purification of Neopentylamine Hydrochloride

The industrial synthesis of neopentylamine typically involves the amination of neopentyl alcohol. The resulting free base can then be converted to the hydrochloride salt.

Experimental Protocol: Synthesis of Neopentylamine

This protocol is adapted from a patented industrial process for the synthesis of neopentylamine.

Materials:

-

Neopentyl alcohol

-

Anhydrous ammonia

-

Hydrogenation catalyst (e.g., Raney nickel, copper chromite)

-

Hydrogen gas (optional)

-

Anhydrous diethyl ether

-

Concentrated hydrochloric acid

Procedure:

-

In a high-pressure autoclave, charge neopentyl alcohol and the hydrogenation catalyst.

-

Pressurize the autoclave with anhydrous ammonia and, optionally, a partial pressure of hydrogen gas.

-

Heat the mixture to a temperature between 150-250 °C. The optimal temperature and pressure will depend on the specific catalyst used.

-

Maintain the reaction under constant stirring for several hours until the conversion of neopentyl alcohol is complete (monitored by GC analysis).

-

After cooling the reactor to room temperature, carefully vent the excess ammonia and hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The crude neopentylamine is then purified by fractional distillation.

Experimental Protocol: Preparation of Neopentylamine Hydrochloride

Procedure:

-

Dissolve the purified neopentylamine in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and placed in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred solution.

-

A white precipitate of neopentylamine hydrochloride will form immediately.

-

Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether.

-

Dry the neopentylamine hydrochloride in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

Caption: Workflow for the synthesis of neopentylamine hydrochloride.

Role as a Versatile Chemical Intermediate

The primary amine functionality of neopentylamine hydrochloride, coupled with the steric bulk of the neopentyl group, makes it a valuable intermediate for the synthesis of a wide range of organic molecules. It readily undergoes common amine reactions such as N-alkylation and N-acylation.

N-Alkylation

N-alkylation of neopentylamine introduces various substituents on the nitrogen atom, leading to the formation of secondary and tertiary amines. These products can serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

This protocol provides a general method for the N-alkylation of neopentylamine using benzyl bromide.

Materials:

-

Neopentylamine

-

Benzyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable solvent)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of neopentylamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude N-benzyl-neopentylamine by column chromatography on silica gel.

Caption: General workflow for N-alkylation of neopentylamine.

N-Acylation

N-acylation of neopentylamine yields amides, which are prevalent structural motifs in many biologically active compounds. This reaction is fundamental in modifying the properties of the parent amine and introducing functional handles for further synthetic transformations.

This protocol outlines a general procedure for the N-acylation of neopentylamine with acetyl chloride.

Materials:

-

Neopentylamine

-

Acetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve neopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-neopentyl-acetamide.

-

If necessary, the product can be further purified by recrystallization or column chromatography.[10]

Caption: General workflow for N-acylation of neopentylamine.

Applications in Drug Development

The incorporation of the neopentyl moiety into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. The steric hindrance of the neopentyl group can enhance metabolic stability by shielding the adjacent functional groups from enzymatic degradation. Furthermore, its lipophilicity can improve membrane permeability.

Role in Neurodegenerative Disease Research

Derivatives of neopentylamine are being investigated for their potential therapeutic effects in neurodegenerative disorders. One area of interest is the modulation of the GABAergic system. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A receptors) are important targets for anxiolytic, sedative, and anticonvulsant drugs.[11] Positive allosteric modulators of GABA-A receptors enhance the effect of GABA, leading to neuronal inhibition.[11] The structural features of neopentylamine derivatives can be tailored to interact with specific subunits of the GABA-A receptor, offering the potential for developing drugs with improved efficacy and side-effect profiles.[12][13]

Caption: Neopentylamine derivatives as GABA-A receptor modulators.

Potential in Cancer Therapy

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15] Consequently, inhibitors of this pathway are actively being pursued as anticancer agents.[16][17] The development of small molecule inhibitors targeting PI3K or Akt often involves the incorporation of amine-containing scaffolds. The neopentyl group in such molecules can provide a desirable lipophilic character and steric bulk to enhance binding affinity and selectivity for the target kinase.

Furthermore, inducing apoptosis (programmed cell death) is a key strategy in cancer treatment.[5][18] Amine-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases, which are the executive enzymes of apoptosis.[18][19] Research into neopentylamine derivatives as apoptosis-inducing agents is an emerging area with the potential to yield novel cancer therapeutics.[20]

Caption: Anticancer mechanisms of neopentylamine derivatives.

Conclusion

Neopentylamine hydrochloride is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features, combined with its straightforward reactivity, make it an attractive starting material for the synthesis of a diverse range of molecules with interesting biological activities. The ongoing exploration of neopentylamine derivatives in the fields of neuropharmacology and oncology highlights the continued importance of this fundamental chemical building block in the quest for novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of neopentylamine hydrochloride in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Neopentylamine - Wikipedia [en.wikipedia.org]

- 3. Neopentylamine(5813-64-9) 1H NMR [m.chemicalbook.com]

- 4. Neopentylamine(5813-64-9) 13C NMR spectrum [chemicalbook.com]

- 5. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Neopentylamine(5813-64-9) IR Spectrum [chemicalbook.com]

- 8. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 12. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 19. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry of 2,2-Dimethylpropan-1-amine Hydrochloride: A Technical Guide for Researchers

An In-depth Exploration of Neopentylamine as a Ligand in Coordination Chemistry

Introduction

2,2-Dimethylpropan-1-amine, commonly known as neopentylamine, is a primary amine featuring a sterically demanding neopentyl group. Its hydrochloride salt, 2,2-dimethylpropan-1-amine hydrochloride, serves as a stable precursor for the free amine in synthetic applications. In the realm of coordination chemistry, the neopentylamine ligand is of interest due to the significant steric hindrance imparted by its bulky tert-butyl moiety attached to the aminomethyl group. This steric bulk is anticipated to play a crucial role in dictating the coordination number, geometry, and stability of the resulting metal complexes. This technical guide provides a comprehensive overview of the principles governing the coordination of neopentylamine to metal centers, including synthetic methodologies, expected structural and spectroscopic characteristics, and the influence of sterics on complex formation. While specific detailed studies on a wide range of neopentylamine complexes are not extensively documented in the literature, this guide extrapolates from the well-established principles of amine coordination chemistry to provide a predictive framework for researchers.

General Principles of Neopentylamine Coordination

Neopentylamine functions as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. As a primary amine, it is a strong σ-donor. The most significant feature influencing its coordination behavior is the steric hindrance arising from the neopentyl group. This bulky substituent can limit the number of ligands that can coordinate to a metal center, often favoring lower coordination numbers compared to less hindered amines like methylamine or ethylamine.

The coordination of neopentylamine to a metal ion (Mⁿ⁺) can be represented by the following general equilibrium:

Mⁿ⁺ + x( (CH₃)₃CCH₂NH₂ ) ⇌ [M( (CH₃)₃CCH₂NH₂ )ₓ]ⁿ⁺

The stability and structure of the resulting complex, [M(neopentylamine)ₓ]ⁿ⁺, are governed by a combination of electronic effects (the basicity of the amine) and steric factors.

Synthesis of Metal-Neopentylamine Complexes: A General Protocol

The synthesis of metal-neopentylamine complexes typically involves the reaction of a metal salt with the free neopentylamine ligand in a suitable solvent. The hydrochloride salt can be used as the starting material for the ligand, which is then deprotonated in situ using a base, or the free amine can be used directly.

A generalized experimental protocol for the synthesis of a transition metal-neopentylamine complex is as follows:

-

Preparation of the Ligand Solution: If starting from this compound, dissolve the salt in a suitable solvent (e.g., ethanol, methanol, or water) and add a stoichiometric amount of a base (e.g., sodium hydroxide, triethylamine) to generate the free amine in solution. If using neopentylamine directly, dissolve it in the chosen solvent.

-

Preparation of the Metal Salt Solution: Dissolve a salt of the desired metal (e.g., chloride, nitrate, sulfate, or perchlorate) in the same or a compatible solvent. The choice of anion can be important as it may also coordinate to the metal center.

-

Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature or with gentle heating. The molar ratio of metal to ligand can be varied to target complexes with different stoichiometries.

-

Isolation of the Complex: The resulting metal complex may precipitate out of the solution upon formation or cooling. If the complex is soluble, the solvent can be slowly evaporated, or an anti-solvent can be added to induce crystallization.

-

Purification and Characterization: The isolated solid is typically washed with a small amount of cold solvent and dried under vacuum. The identity and purity of the complex are then confirmed by various analytical techniques, including elemental analysis, FTIR, NMR, and single-crystal X-ray diffraction.

Below is a workflow diagram illustrating the general synthesis of a metal-neopentylamine complex.

Caption: General experimental workflow for the synthesis of metal-neopentylamine complexes.

Spectroscopic and Structural Characterization

The formation of a neopentylamine complex can be monitored and the product characterized using a variety of spectroscopic and analytical techniques. The expected characteristics are summarized in the table below.

| Technique | Expected Observations for Neopentylamine Complexes |

| FTIR Spectroscopy | - Shift of N-H stretching vibrations to lower frequencies upon coordination to the metal center. - Shift in the C-N stretching vibration. - Appearance of new low-frequency bands corresponding to M-N stretching vibrations. |

| ¹H NMR Spectroscopy | - Broadening of the N-H proton signal upon coordination. - Shift in the chemical shifts of the protons on the carbon adjacent to the nitrogen atom (the -CH₂- group). |

| ¹³C NMR Spectroscopy | - Shift in the chemical shift of the carbon atom bonded to the nitrogen. |

| UV-Vis Spectroscopy | - For transition metal complexes, appearance of d-d electronic transitions in the visible region, the energy of which depends on the metal ion and the coordination geometry. |

| Single-Crystal X-ray Diffraction | - Provides definitive structural information, including M-N bond lengths and angles, and the overall coordination geometry. Due to steric hindrance, M-N bond lengths might be slightly elongated compared to complexes with less bulky amines. |

Influence of Steric Hindrance on Coordination Geometry

The bulky neopentyl group is expected to have a profound impact on the coordination number and geometry of the resulting metal complexes. This relationship is depicted in the diagram below.

Caption: Logical relationship between ligand steric bulk and coordination outcomes.

For instance, with a small ligand like ammonia or methylamine, a metal ion like Cu(II) can readily form a hexacoordinate complex. However, with the bulky neopentylamine, a tetracoordinate complex, such as tetrahedral or square planar, would be more likely to form to minimize steric repulsion between the ligands.

Conclusion and Future Outlook

2,2-Dimethylpropan-1-amine (neopentylamine) presents an interesting case study in the coordination chemistry of sterically hindered primary amines. While detailed experimental data on a wide array of its metal complexes are sparse in the current literature, the fundamental principles of coordination chemistry allow for a robust prediction of its behavior. The dominant steric influence of the neopentyl group is expected to favor complexes with lower coordination numbers and may lead to unique reactivity patterns.

The lack of extensive research on neopentylamine coordination complexes represents a significant opportunity for further investigation. Systematic studies involving the synthesis and characterization of a series of neopentylamine complexes with various transition metals would provide valuable insights into the interplay of steric and electronic effects in controlling coordination environments. Such research could be particularly relevant in the fields of catalysis and materials science, where the tailored steric properties of ligands are often used to fine-tune the activity and selectivity of metal centers. Professionals in drug development may also find the unique steric profile of this ligand useful for designing metal-based therapeutics with specific target interactions.

Methodological & Application

Application Notes and Protocols for 2,2-Dimethylpropan-1-amine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2-dimethylpropan-1-amine hydrochloride, also known as neopentylamine hydrochloride. This primary amine is a valuable building block in organic synthesis, particularly in the construction of carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other functional materials. The bulky tert-butyl group adjacent to the amino functionality imparts unique steric and electronic properties that can influence reaction outcomes.

This document details protocols for two key transformations involving this compound: the Buchwald-Hartwig amination for the synthesis of N-aryl neopentylamines and reductive amination for the formation of N-alkyl neopentylamines.

Buchwald-Hartwig Amination of Aryl Halides

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology is widely employed for the synthesis of arylamines. The use of this compound in this reaction allows for the introduction of the sterically hindered neopentyl group to an aromatic ring system. Due to the hydrochloride salt form, a base is required to liberate the free amine in situ for the catalytic cycle to proceed.

General Reaction Scheme:

Experimental Protocol: Palladium-Catalyzed Amination of Aryl Bromides

This protocol describes a general procedure for the palladium-catalyzed amination of aryl bromides with this compound.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol % Pd)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol %)

-

Sodium tert-butoxide (NaOtBu) (2.4 mmol)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | N-(4-Methylphenyl)-2,2-dimethylpropan-1-amine | 85 |

| 2 | 4-Bromoanisole | N-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine | 82 |

| 3 | 1-Bromo-4-fluorobenzene | N-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine | 78 |

| 4 | 3-Bromopyridine | N-(Pyridin-3-yl)-2,2-dimethylpropan-1-amine | 75 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

R1(R2)C=O + (CH3)3CCH2NH2·HCl --[Reducing Agent]--> R1(R2)CH-NHCH2C(CH3)3 (Aldehyde or Ketone) (this compound) (N-Alkyl Neopentylamine)

Conclusion

This compound is a versatile and valuable reagent in organic synthesis for the introduction of the neopentyl moiety. The protocols provided herein for Buchwald-Hartwig amination and reductive amination serve as a foundation for the synthesis of a wide range of N-neopentyl-substituted compounds. The steric bulk of the neopentyl group can be strategically employed to influence the properties of the target molecules, making this reagent particularly useful in the fields of medicinal chemistry and materials science. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: Neopentyl-Substituted Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. While the initial query specified neopentylamine hydrochloride as a ligand, a thorough review of the scientific literature indicates that simple primary amine salts are not typically employed as ligands in these transformations. Instead, they primarily act as substrates in reactions such as the Buchwald-Hartwig amination.

In contrast, sterically hindered phosphine ligands containing the neopentyl group, such as trineopentylphosphine (TNpP) and di-tert-butylneopentylphosphine (DTBNpP), have been successfully utilized to promote a variety of cross-coupling reactions.[1][2][3] The bulky yet flexible nature of the neopentyl substituent can enhance catalyst activity and stability, particularly in challenging coupling reactions involving sterically demanding substrates or less reactive aryl chlorides.[2]

These application notes provide an overview and detailed protocols for the use of neopentylphosphine ligands in key palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Buchwald-Hartwig aminations.

Section 1: Heck Reaction with Neopentylphosphine Ligands

The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes.[4] The choice of ligand can significantly influence the reaction's efficiency and regioselectivity, particularly concerning olefin isomerization.[3] Neopentylphosphine ligands have been shown to be effective in promoting the Heck coupling of aryl bromides, even at ambient temperatures.[3]